![molecular formula C12H6ClNO3 B14658303 2-Chloro-7-nitrodibenzo[b,d]furan CAS No. 51596-37-3](/img/structure/B14658303.png)
2-Chloro-7-nitrodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-nitrodibenzo[b,d]furan is a heterocyclic aromatic compound that features a dibenzofuran core substituted with chlorine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitrodibenzo[b,d]furan typically involves the nitration of dibenzofuran followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the dibenzofuran ring. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and nitro groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives and other oxidized forms.
Applications De Recherche Scientifique
2-Chloro-7-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-nitrodibenzo[b,d]furan and its derivatives largely depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of dibenzofuran have been studied as inhibitors of lactate dehydrogenase, an enzyme involved in glycolysis .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound without the chlorine and nitro substitutions.
2-Nitrodibenzo[b,d]furan: Similar structure but lacks the chlorine atom.
7-Chlorodibenzo[b,d]furan: Similar structure but lacks the nitro group.
Uniqueness: 2-Chloro-7-nitrodibenzo[b,d]furan is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
51596-37-3 |
|---|---|
Formule moléculaire |
C12H6ClNO3 |
Poids moléculaire |
247.63 g/mol |
Nom IUPAC |
2-chloro-7-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-7-1-4-11-10(5-7)9-3-2-8(14(15)16)6-12(9)17-11/h1-6H |
Clé InChI |
NXKWQSCYUQXASN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


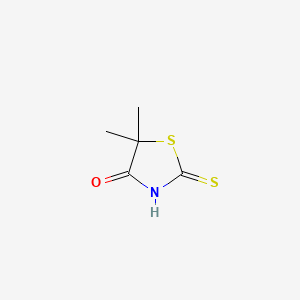
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

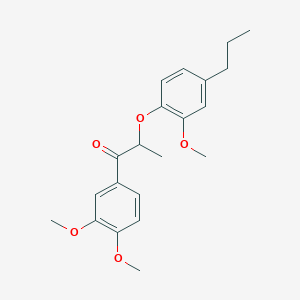
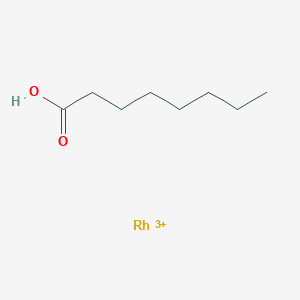
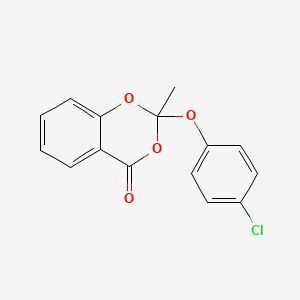
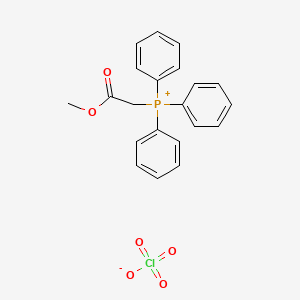
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
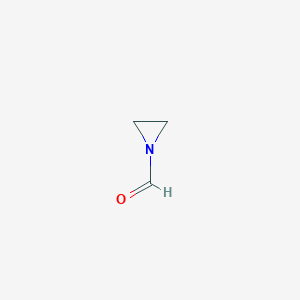
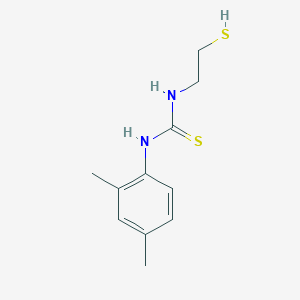
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
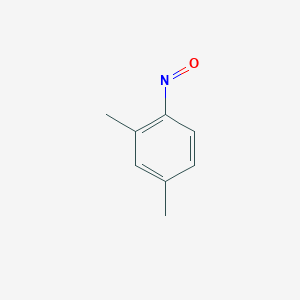
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
